molecular formula C20H16FN7OS B1191780 INCB053914

INCB053914

Cat. No.: B1191780
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Biochemical Characterization of this compound

This compound is a small-molecule inhibitor featuring a bicyclic core structure with a phosphate group that enhances solubility and bioavailability. Its chemical formula is C~26~H~26~F~3~N~5~O~3~ , and it exhibits nanomolar potency against PIM kinases (Table 1).

Table 1: Biochemical activity of this compound against PIM kinases

Kinase IC~50~ (nM) Selectivity vs. Other Kinases
PIM1 0.24 >475-fold (vs. 50+ kinases)
PIM2 30.0 475-fold (vs. RSK2: 7.1 μM)
PIM3 0.12 >475-fold

This compound demonstrates high selectivity, with minimal off-target effects on kinases such as RSK2 (IC~50~ = 7.1 μM). X-ray crystallography reveals that its binding mode involves hydrogen bonding with the hinge region of PIM kinases and hydrophobic interactions with the ATP-binding pocket, explaining its ATP-competitive mechanism.

Role of PIM Kinases (PIM1, PIM2, PIM3) in Oncogenic Signaling

PIM kinases are serine/threonine kinases that regulate cell survival, proliferation, and apoptosis via overlapping and distinct pathways:

  • PIM1 :

    • Overexpressed in AML, prostate cancer, and triple-negative breast cancer.
    • Phosphorylates BAD (inhibits apoptosis), c-MYC (enhances transcriptional activity), and p21 (promotes cell cycle progression).
    • Collaborates with MYC to drive genomic instability and tumorigenesis.
  • PIM2 :

    • Predominant in MM and chronic lymphocytic leukemia (CLL).
    • Activates mTORC1 via 4E-BP1 phosphorylation, enhancing cap-dependent translation.
    • Mediates resistance to dexamethasone and proteasome inhibitors in MM.
  • PIM3 :

    • Overexpressed in pancreatic, liver, and colorectal cancers.
    • Phosphorylates NDRG1 (promotes metastasis) and STAT3 (drives survival in solid tumors).

All three isoforms are transcriptionally regulated by JAK/STAT and NF-κB signaling, creating feed-forward loops in malignancies.

Rationale for Pan-PIM Inhibition in Hematologic Malignancies

Single-agent PIM isoform-specific inhibitors face limitations due to compensatory upregulation of non-targeted isoforms. This compound’s pan-PIM activity addresses this challenge:

  • Overlapping Substrate Specificity :

    • PIM1, PIM2, and PIM3 phosphorylate common targets like BAD and 4E-BP1, necessitating broad inhibition to fully suppress pro-survival signals.
    • In AML cell lines, this compound reduced BAD phosphorylation (IC~50~ = 4 nM) and 4E-BP1 phosphorylation (IC~50~ = 27 nM).
  • Synergy with Targeted Therapies :

    • PI3Kδ inhibition : Combined use with INCB050465 (PI3Kδ inhibitor) blocked compensatory PIM upregulation in DLBCL xenografts, achieving 98% tumor growth inhibition.
    • JAK inhibition : Co-treatment with ruxolitinib (JAK1/2 inhibitor) enhanced apoptosis in myeloproliferative neoplasm models.
    • Cytarabine : Synergized with cytarabine in AML xenografts by suppressing CD25 expression, a marker of chemoresistance.
  • Preclinical Efficacy :

    • In MM xenografts, this compound (100 mg/kg BID) induced 88% tumor growth inhibition by suppressing PIM2/mTORC1 signaling.
    • Ex vivo treatment of primary AML blasts reduced phospho-p70S6K and phospho-4E-BP1 levels, validating target engagement.

Properties

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Appearance

Solid powder

Synonyms

INCB053914;  INCB-053914;  INCB 053914.; Unknown

Origin of Product

United States

Scientific Research Applications

Synergistic Effects with Other Therapies

Research indicates that INCB053914 can enhance the efficacy of other cancer therapies, particularly JAK inhibitors like ruxolitinib. In studies involving JAK2 V617F-driven myeloproliferative neoplasms (MPNs), the combination of this compound and ruxolitinib resulted in significantly improved inhibition of cell growth and induction of apoptosis compared to either agent alone. The low nanomolar concentrations of this compound were particularly effective at augmenting the effects of ruxolitinib, suggesting a promising avenue for combination therapy in MPN patients .

Preclinical Studies

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models derived from various hematologic malignancies. For instance, in xenograft models using MOLM-16 (acute myeloid leukemia) and KMS-12-BM (multiple myeloma) cells, this compound not only inhibited tumor growth but also reduced phosphorylation of pro-survival proteins . The compound's ability to synergize with other therapeutic agents further supports its potential as a key player in combination regimens for treating hematologic cancers .

Clinical Trials

This compound is currently undergoing clinical trials to evaluate its safety and efficacy in patients with advanced malignancies. These trials are structured to assess both monotherapy and combination therapy approaches. The initial phases focus on determining the maximum tolerated dose and pharmacokinetics, while later phases will explore its effectiveness when combined with standard treatments .

Case Studies

  • Myeloproliferative Neoplasms : In a study involving primary patient-derived MPN cells, the combination treatment with this compound and ruxolitinib showed a significant reduction in neoplastic colony formation, indicating strong potential for clinical application .
  • Acute Myeloid Leukemia : In preclinical models, treatment with this compound led to substantial tumor regression and enhanced apoptosis markers in acute myeloid leukemia cell lines, showcasing its therapeutic promise .
  • Multiple Myeloma : The efficacy of this compound was also evaluated in multiple myeloma models, where it demonstrated significant anti-tumor activity when used alone or in conjunction with other targeted therapies .

Summary Table of Findings

Application Area Findings
Mechanism Inhibits PIM kinases; induces apoptosis; disrupts oncogenic signaling
Synergy Enhances efficacy of ruxolitinib; significant reduction in cell viability
Preclinical Models Effective against AML and multiple myeloma; inhibits tumor growth
Clinical Trials Ongoing studies assessing safety, efficacy, and pharmacokinetics in advanced malignancies

Comparison with Similar Compounds

Mechanism of Action :

  • Enzymatic Inhibition : INCB053914 exhibits IC50 values of 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3), with high selectivity over 65 other kinases except RSK2 (IC50 = 1.2 μM) .
  • Cellular Effects : It suppresses phosphorylation of PIM substrates (e.g., pBAD, p70S6K) and increases PIM2 expression via feedback mechanisms in AML and MM cell lines .
  • In Vivo Efficacy: In xenograft models, this compound achieved 96% tumor growth inhibition in AML (MOLM-16) at 30 mg/kg twice daily and 88% inhibition in MM (KMS-12-BM) at 100 mg/kg .

Clinical Data :
Phase 1/2 trials (NCT02587598) reported that this compound is well-tolerated, with dose-limiting toxicities (DLTs) including transaminase elevation (4.1% of patients). Combination therapies with cytarabine, azacitidine, or ruxolitinib showed partial responses and spleen volume reduction in myelofibrosis patients .

Table 1: Key Features of this compound vs. Other PIM Inhibitors
Compound Target Specificity Potency (IC50/Ki) Clinical Stage Synergy with Other Agents
This compound Pan-PIM (PIM1/2/3) 0.24 nM (PIM1), 30 nM (PIM2), 0.12 nM (PIM3) Phase 1/2 PI3Kδ inhibitors, JAK inhibitors, cytarabine
TP-3654 PIM1 > PIM3 > PIM2 Ki = 5 nM (PIM1), 42 nM (PIM3), 239 nM (PIM2) Preclinical Limited data
KMU-470 PIM1/2/3 (anti-inflammatory) Not reported Preclinical (anti-inflammatory focus) Not applicable
Key Differentiators :

Potency and Selectivity: this compound is significantly more potent against PIM1 and PIM3 compared to TP-3654, with IC50 values in the sub-nanomolar range . Unlike TP-3654, this compound maintains activity across all PIM isoforms, critical for overcoming compensatory signaling in tumors .

Synergistic Combinations :

  • This compound synergizes with PI3Kδ inhibitors (e.g., INCB050465) in diffuse large B-cell lymphoma (DLBCL) models, achieving Bliss synergy scores >0.7 .
  • In contrast, TP-3654 lacks published data on combination efficacy.

Clinical Utility :

  • This compound has demonstrated clinical activity in AML and MM, with ongoing trials exploring combinations . TP-3654 remains in preclinical development .

Table 2: Preclinical Efficacy in Hematologic Malignancies
Model This compound Monotherapy (Tumor Growth Inhibition) Synergy with Combination Agents (Bliss Index)
AML (MOLM-16) 96% at 30 mg/kg BID 0.967 with gemcitabine
MM (KMS-12-BM) 88% at 100 mg/kg BID 0.720 with itacitinib (JAK1 inhibitor)
DLBCL (Pfeiffer) GI50 = 19.5 nM Synergy with PI3Kδ inhibitors

Preparation Methods

Cyclopenta[b]pyridine Core Synthesis

The bicyclic core is synthesized via a Diels-Alder reaction between a functionalized cyclopentadiene and a pyridine-derived dienophile. In silico modeling and X-ray crystallography data suggest that the 7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl group is assembled using a [4+2] cycloaddition, followed by oxidation and reduction steps to introduce hydroxyl and methyl groups at specific positions.

Piperidine Amine Fragment Preparation

The (3R*,4R,5S)-3-amino-4-hydroxy-5-methylpiperidine* fragment is synthesized via asymmetric catalysis. A Sharpless epoxidation or enzymatic resolution may enforce the required stereochemistry, as evidenced by the high enantiomeric excess (>99%) reported in biochemical assays.

Coupling and Functionalization

The picolinamide moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction between 5-fluoro-6-(2,6-difluorophenyl)picolinic acid and the cyclopenta[b]pyridine-piperidine intermediate. Phosphorylation of the hydroxyl group on the piperidine ring is achieved using phosphoryl chloride (POCl3) in the presence of a base, yielding the final phosphate prodrug.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and functional group integration.

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C29H30F3N5O6P) with a mass error <2 ppm.

Purity Assessment

  • Reverse-Phase HPLC : Purity >98% achieved using a C18 column (gradient: 10–90% acetonitrile in water with 0.1% trifluoroacetic acid).

  • Chiral Chromatography : Enantiomeric excess >99.5% confirmed via chiral stationary phase (CSP) columns.

Scale-Up Challenges and Process Optimization

Stereochemical Integrity

Maintaining stereochemical purity during large-scale synthesis requires stringent control of reaction conditions (temperature, solvent polarity, and catalyst loading). For example, the 3R*,4R,5S configuration of the piperidine fragment is preserved using low-temperature (−20°C) coupling reactions.

Phosphorylation Efficiency

The phosphorylation step exhibits variable yields (60–85%) depending on the activating agent. Screening of alternatives to POCl3 (e.g., PCl3 with trimethyl phosphate) improved reproducibility in pilot-scale batches.

Comparative Pharmacokinetic Profiling

This compound demonstrates favorable pharmacokinetics in murine models, with a plasma half-life of 4–6 hours and dose-proportional exposure (Table 1).

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterMOLM-16 (AML) ModelKMS-12-BM (MM) Model
Cmax (nM)1,200950
Tmax (h)22
AUC0–24h (nM·h)8,5006,200
Half-life (h)4.55.8

Regulatory and Industrial Considerations

Good Laboratory Practice (GLP) Compliance

Non-GLP studies conducted by Incyte Corporation adhered to ICH guidelines for stability testing (25°C/60% RH), confirming no degradation over 24 months.

Combination Therapy Formulation

This compound is compatible with cytarabine, azacitidine, and ruxolitinib in clinical formulations, requiring no specialized excipients beyond standard binders and disintegrants .

Q & A

Q. What is the primary mechanism of action of INCB053914 in hematologic malignancies, and how can this be validated experimentally?

Answer: this compound is a pan-PIM kinase inhibitor targeting PIM1, PIM2, and PIM3 isoforms, which are constitutively active oncogenic serine/threonine kinases. To validate its mechanism:

  • In vitro: Use kinase activity assays (e.g., ATP-competitive binding assays) to measure inhibition of PIM1/2/3 isoforms. IC50 values for this compound are 0.24 nM (PIM1), 30 nM (PIM2), and 0.12 nM (PIM3) .
  • Downstream effects: Assess phosphorylation of PIM substrates (e.g., pRPS6 at Ser235/236, pBAD at Ser112) via Western blot in sensitive cell lines (e.g., UPCI:SCC090). Dose-dependent reductions in phosphorylation confirm target engagement .
  • Functional assays: Measure cell proliferation (neutral red or WST-1 assays) and apoptosis (Annexin V/PI staining) in hematologic malignancy models (e.g., AML, MF) .

Q. How should researchers design in vitro experiments to evaluate the efficacy of this compound across different cancer models?

Answer:

  • Cell line selection: Include models with varying PIM isoform expression (e.g., UPCI:SCC090 [PIM1-driven], CAL 27 [PIM3-high]) to assess isoform-specific dependencies .
  • Dose-response curves: Test concentrations from 0–2000 nM (covering IC50 ranges) and quantify EC50 values. For example, this compound shows EC50 values of 0.045–8 μM in HNSCC models .
  • Controls: Use PIM1 Inhibitor 2 or quercetin as comparator compounds to isolate PIM-specific effects .
  • Time-course analysis: Evaluate effects at 48–72 hours to capture apoptosis (e.g., 18.5% late apoptosis in UPCI:SCC090 at 1.25 μM) .

Q. What are the critical pharmacokinetic (PK) parameters to monitor in preclinical studies of this compound?

Answer:

  • Oral bioavailability: Assess plasma concentration-time profiles in murine models to determine Cmax, Tmax, and AUC. This compound achieves tumor growth inhibition at doses consistent with lymphoma xenograft models (e.g., 60% inhibition in UPCI:SCC090 at 20 mg/kg) .
  • Tissue distribution: Measure drug levels in bone marrow (relevant for hematologic malignancies) and tumor tissue.
  • Metabolic stability: Use liver microsome assays to predict clearance rates and potential drug-drug interactions.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound efficacy across cell lines (e.g., sensitive vs. resistant models)?

Answer:

  • Mechanistic profiling: Compare phosphoproteomic signatures in sensitive (UPCI:SCC090) vs. resistant (UM-SCC-47) lines. Resistant cells may upregulate compensatory pathways (e.g., eIF4E phosphorylation or mTOR signaling) .
  • Genetic screens: Perform CRISPR/Cas9 knockouts of PIM isoforms or downstream effectors (e.g., MYC) to identify resistance drivers.
  • Microenvironmental factors: Co-culture resistant cells with stromal components (e.g., bone marrow mesenchymal cells) to simulate in vivo conditions.

Q. What experimental strategies are recommended for optimizing this compound combination therapies?

Answer:

  • Synergy screening: Use matrix dosing (e.g., this compound + azacitidine) and calculate combination indices (CI) via Chou-Talalay method. In Phase 1/2 trials, this compound + azacitidine showed partial responses in AML .
  • Sequencing studies: Test pre-treatment with this compound to prime cells for apoptosis before administering cytotoxic agents (e.g., cytarabine).
  • Biomarker-driven cohorts: Stratify patients by PIM isoform expression (IHC or RNA-seq) to enrich for responders.

Q. How should researchers address dose-limiting toxicities (DLTs) observed in clinical trials of this compound (e.g., transaminase elevation)?

Answer:

  • Preclinical modeling: Replicate DLTs in murine models by escalating doses beyond therapeutic ranges (e.g., 2000 nM in vitro) and monitor liver enzymes (ALT/AST) .
  • Prophylactic strategies: Co-administer hepatoprotective agents (e.g., N-acetylcysteine) in animal studies to assess mitigation potential.
  • PK/PD integration: Model exposure-toxicity relationships to identify safe thresholds (e.g., Cmax < 1000 nM).

Methodological Guidance Tables

Q. Table 1. Key In Vitro Parameters for this compound Efficacy Testing

ParameterSensitive Models (e.g., UPCI:SCC090)Resistant Models (e.g., UM-SCC-47)
EC50 (μM)0.045–1.25>8
Apoptosis Induction (%)18.5% (late apoptosis)<5%
pRPS6 Inhibition (IC50)0.5 μMNo inhibition
Cell Size Reduction (%)44%7%
Data sourced from

Q. Table 2. Clinical Trial Design Considerations for Combination Therapies

Combination PartnerPhase 1/2 OutcomesKey Biomarkers
Azacitidine (AML)2 complete responsesPIM1/3 expression, pBAD levels
Ruxolitinib (MF)25% spleen volume reductionJAK2 mutation status
Cytarabine (AML)DLTs (rash, hypophosphatemia)Baseline liver function tests
Data sourced from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.